molecular formula C11H11BrO3 B7876666 3-Bromo-4-(cyclopropylmethoxy)benzoic acid

3-Bromo-4-(cyclopropylmethoxy)benzoic acid

Cat. No.: B7876666
M. Wt: 271.11 g/mol
InChI Key: UARODCPHKJXBTG-UHFFFAOYSA-N
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Description

3-Bromo-4-(cyclopropylmethoxy)benzoic acid is a chemical compound with the molecular formula C11H11BrO3 It is a derivative of benzoic acid, where the bromine atom is substituted at the third position and a cyclopropylmethoxy group is attached at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(cyclopropylmethoxy)benzoic acid typically involves the following steps:

    Bromination: The starting material, 4-(cyclopropylmethoxy)benzoic acid, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Cyclopropylmethoxylation: The intermediate product is then subjected to cyclopropylmethoxylation, where a cyclopropylmethoxy group is introduced using cyclopropylmethanol and a suitable base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and cyclopropylmethoxylation processes, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(cyclopropylmethoxy)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: :

Properties

IUPAC Name

3-bromo-4-(cyclopropylmethoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO3/c12-9-5-8(11(13)14)3-4-10(9)15-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UARODCPHKJXBTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=C(C=C2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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